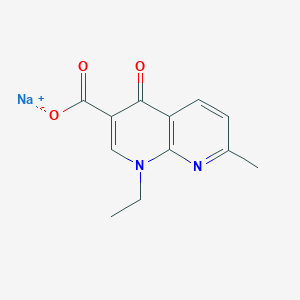

Nalidixic acid sodium salt

描述

萘啶酸钠是萘啶酸的钠盐形式,萘啶酸是一种合成的喹诺酮类抗生素。它主要用于其抗菌特性,特别是针对革兰氏阴性菌。 萘啶酸是第一个被发现的合成喹诺酮类抗生素,历史上曾被用于治疗泌尿道感染 .

准备方法

合成路线和反应条件

萘啶酸钠可以通过用氢氧化钠中和萘啶酸来合成。 该过程包括将萘啶酸溶解在合适的溶剂中,例如甲醇,然后加入氢氧化钠形成钠盐 .

工业生产方法

萘啶酸钠的工业生产通常涉及使用类似中和反应的大规模合成。 该工艺针对产量和纯度进行了优化,确保最终产品符合药物标准 .

化学反应分析

反应类型

萘啶酸钠会经历各种化学反应,包括:

氧化: 它可以在特定条件下被氧化以形成不同的衍生物。

还原: 还原反应可以改变其结构,可能改变其抗菌特性。

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂、像硼氢化钠这样的还原剂和用于取代反应的各种亲核试剂。 条件根据所需的反应和产物而异 .

形成的主要产物

科学研究应用

General Properties

- Chemical Formula : C₁₂H₁₁N₂NaO₃

- Molecular Weight : 254.23 g/mol

- CAS Number : 3374-05-8

- Mechanism of Action : Nalidixic acid sodium salt acts primarily by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication and transcription, leading to the cessation of bacterial growth .

Clinical Applications

-

Antibacterial Treatment

- This compound is effective against a range of gram-negative bacteria, including Salmonella and Escherichia coli. It is primarily used in treating urinary tract infections caused by these pathogens .

- Spectrum of Activity :

- Effective against common resistant strains.

- Limited effectiveness against gram-positive bacteria.

- Veterinary Medicine

Research Applications

- Molecular Biology Studies

- Antiviral Research

- Bioprocessing

Comparative Efficacy

| Application Area | Effectiveness | Notable Pathogens |

|---|---|---|

| Clinical Treatment | High | E. coli, Salmonella |

| Veterinary Medicine | Moderate | Various livestock pathogens |

| Molecular Biology | Research Tool | S. cerevisiae |

| Antiviral Research | Potential | Avian myeloblastoma virus |

| Bioprocessing | Effective | Contaminating bacteria |

作用机制

萘啶酸钠通过抑制细菌DNA回旋酶和拓扑异构酶IV发挥作用。这些酶对于DNA复制和转录至关重要。 通过与这些酶结合,萘啶酸钠可以阻止DNA的超螺旋和解螺旋,从而抑制细菌细胞分裂和生长 .

相似化合物的比较

类似化合物

环丙沙星: 另一种喹诺酮类抗生素,具有更广的活性谱。

诺氟沙星: 与萘啶酸类似,但具有改进的药代动力学特性。

氧氟沙星: 一种氟喹诺酮类,对革兰氏阳性菌的活性增强

独特性

萘啶酸钠因其作为第一个合成喹诺酮类抗生素的历史意义而独一无二。 虽然已经开发出具有改进的疗效和安全性特征的新型喹诺酮类,但萘啶酸仍然是研究细菌DNA复制和抗生素耐药机制的重要化合物 .

生物活性

Nalidixic acid sodium salt is a synthetic quinolone antibiotic primarily known for its antibacterial properties. It acts as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria, thus preventing bacterial growth. This compound is commonly used in various research applications, particularly in studies related to antibiotic resistance and bacterial metabolism.

Basic Information

- Chemical Name : Sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Molecular Formula : C12H11N2NaO3

- CAS Number : 3374-05-8

Physical Characteristics

| Property | Value |

|---|---|

| Form | Off-white powder |

| Solubility | Soluble in water (100 mg/mL) |

| Storage Conditions | Store at 0 °C |

| Moisture Content | ≤9% |

This compound primarily inhibits bacterial DNA gyrase, which is crucial for the supercoiling of DNA. This inhibition leads to the disruption of DNA replication and transcription processes, ultimately resulting in bacterial cell death. The compound also exhibits activity against avian myeloblastoma virus reverse transcriptase, indicating its potential antiviral properties .

Inhibition of Nucleic Acid and Protein Synthesis

Studies have shown that this compound can inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae, a model organism for eukaryotic cellular processes. This inhibition further underscores its role as a potent antibacterial agent .

Antibacterial Activity

This compound has been extensively studied for its antibacterial efficacy against various pathogens. It is particularly effective against Gram-negative bacteria. Research indicates that it can be used at concentrations around 15 µg/mL in molecular biology applications .

Case Studies

-

Antibiotic Resistance Studies :

A study investigated the mechanisms of bacterial resistance to nalidixic acid. It was found that mutations in the gyrA gene of Escherichia coli significantly reduced susceptibility to this antibiotic, highlighting the importance of genetic factors in resistance mechanisms . -

Cytotoxicity Assessment :

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and LoVo (colon cancer). The IC50 values were determined to be greater than 200 μM, suggesting low cytotoxicity at therapeutic concentrations . -

Lanthanide Complexation :

Research explored the complexation of nalidixic acid with lanthanide ions to enhance its biological activity. The complexes showed improved binding affinity to DNA and increased antibacterial activity compared to the free ligand .

Toxicological Profile

While this compound is effective as an antibiotic, it also presents certain toxicological concerns. Chronic exposure has been associated with potential fertility reduction and developmental toxicity in animal studies. It is advised to avoid use during pregnancy and in infants under three months due to possible adverse effects on fetal development .

Adverse Effects

- Skin Sensitization : Contact with skin may lead to allergic reactions.

- Gastrointestinal Absorption : Rapidly absorbed from the gastrointestinal tract with about 90% plasma protein binding.

- Metabolism : Metabolized mainly to hydroxynalidixic acid, which retains antibacterial activity.

属性

CAS 编号 |

3374-05-8 |

|---|---|

分子式 |

C12H12N2NaO3 |

分子量 |

255.22 g/mol |

IUPAC 名称 |

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3.Na/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;/h4-6H,3H2,1-2H3,(H,16,17); |

InChI 键 |

MOPGPFXSCUGEEH-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

手性 SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].[Na+] |

规范 SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O.[Na] |

Key on ui other cas no. |

3374-05-8 |

Pictograms |

Irritant; Health Hazard |

相关CAS编号 |

389-08-2 (Parent) |

同义词 |

Acid, Nalidixic Anhydrous, Nalidixate Sodium Nalidixate Sodium Nalidixate Sodium Anhydrous Nalidixic Acid Nalidixin Nevigramon Sodium Anhydrous, Nalidixate Sodium Nalidixic Acid, Anhydrous Sodium Nalidixic Acid, Monohydrate Sodium, Nalidixate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nalidixic acid sodium salt exert its antimicrobial effects?

A1: this compound, a quinolone antibiotic, targets bacterial DNA gyrase (topoisomerase II) []. This enzyme is essential for bacterial DNA replication and transcription. By inhibiting DNA gyrase, this compound disrupts these critical processes, ultimately leading to bacterial cell death.

Q2: Has this compound shown promise in treating infections caused by organisms other than bacteria?

A2: Interestingly, research suggests that this compound might possess activity against Microsporidia []. This group of eukaryotic intracellular parasites can cause severe opportunistic infections, particularly in immunocompromised individuals. In vitro studies demonstrated that this compound inhibited the replication of Encephalitozoon intestinalis and Vittaforma corneae []. Moreover, in a mouse model of V. corneae infection, treatment with this compound significantly prolonged survival compared to untreated controls []. While these findings are promising, further research is needed to explore its therapeutic potential against microsporidiosis fully.

Q3: Can this compound be incorporated into novel drug delivery systems?

A3: While not directly studied in the provided papers, this compound's release kinetics have been investigated using a sulfonated poly (ether ether ketone) (SPEEK) membrane as a potential drug delivery system []. Researchers found that the SPEEK membrane successfully released both this compound and ciprofloxacin in a controlled manner []. This finding suggests that incorporating this compound into advanced drug delivery systems like SPEEK membranes could be a viable strategy for achieving prolonged drug release and potentially improving its therapeutic efficacy.

Q4: What are the implications of finding Listeria and Yersinia in dairy processing environments, particularly concerning this compound?

A4: A study investigating environmental contamination in Vermont dairy plants found a prevalence of Listeria innocua and Yersinia enterocolitica []. These findings highlight the importance of stringent hygiene practices in dairy processing to prevent post-pasteurization contamination. While the study did not directly involve this compound, it emphasizes the need for effective strategies to control bacterial contamination in food production. The emergence of antibiotic resistance, potentially driven by the overuse of antibiotics like this compound, further underscores the importance of preventing foodborne illnesses through rigorous hygiene and sanitation measures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。